molecular formula C17H18FN7O B2863048 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920364-72-3

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2863048
CAS No.: 920364-72-3
M. Wt: 355.377
InChI Key: YLJTZKRJMCDNQL-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core substituted with a 4-fluorophenyl group and a piperazine-linked propan-1-one moiety. The fluorine atom at the para position of the phenyl ring likely enhances metabolic stability and binding affinity through electron-withdrawing effects and hydrophobic interactions. The piperazine linker contributes to solubility and conformational flexibility, while the propan-1-one group may influence pharmacokinetic properties.

Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O/c1-2-14(26)23-7-9-24(10-8-23)16-15-17(20-11-19-16)25(22-21-15)13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJTZKRJMCDNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Commonly, this is achieved through a reaction between a hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the triazolopyrimidine core.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the triazolopyrimidine-fluorophenyl intermediate reacts with piperazine.

    Formation of the Propanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of azide-substituted derivatives.

Scientific Research Applications

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazolopyrimidine core is known to interact with nucleic acids and proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest analogue identified in the literature is 3-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one (PubChem CID: Not specified in evidence). Both compounds share the triazolopyrimidine core and piperazine-propanone backbone but differ in substituents:

  • Target compound : 4-Fluorophenyl group.
  • Analogue : 4-Methoxyphenyl group.

Comparative Analysis

Property Target Compound (4-Fluorophenyl) Analogue (4-Methoxyphenyl) Rationale/Implications
Electron Effects Electron-withdrawing (F) Electron-donating (OCH₃) Fluorine may enhance binding to polar enzyme pockets; methoxy group could reduce reactivity .
Lipophilicity (LogP) Higher (fluorine’s hydrophobicity) Lower (methoxy’s polarity) Increased lipophilicity in the target compound may improve membrane permeability but reduce solubility.
Metabolic Stability Likely higher (C-F bond stability) Potentially lower (OCH₃ demethylation risk) Fluorine reduces oxidative metabolism, extending half-life .
Synthetic Accessibility More challenging (fluorination steps) Easier (methoxy group via alkylation) Fluorine introduction often requires specialized reagents (e.g., Selectfluor).

Hypothetical Pharmacological Differences

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from related triazolopyrimidines:

  • Kinase Inhibition : Fluorine’s electronegativity may strengthen hydrogen bonding with ATP-binding sites (e.g., in Aurora kinases). Methoxy groups, being bulkier, could sterically hinder binding .
  • CNS Penetration : The target compound’s higher lipophilicity may favor blood-brain barrier crossing, making it a candidate for neurological targets like serotonin receptors.

Biological Activity

The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex heterocyclic structure that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazolopyrimidine core linked to a piperazine ring. Its unique structure contributes to its interaction with various biological targets.

Property Details
Molecular Formula C22H20FN7O
Molecular Weight 397.43 g/mol
IUPAC Name 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylphenyl)methanone
CAS Number 946344-83-8

Synthesis

The synthesis of this compound typically involves several steps starting from simpler precursors. Key methods include cyclization reactions that form the triazolopyrimidine core, followed by functionalization to attach the piperazine moiety. The use of solvents like dimethylformamide and advanced purification techniques such as chromatography are common in the process.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator of various biological pathways:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus blocking substrate access.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .

Enzymatic Inhibition

Research indicates that triazole derivatives possess potent inhibitory effects on various enzymes involved in cancer progression and inflammation. For example, they have been shown to inhibit carbonic anhydrase IX, a target in cancer therapy .

Psychopharmacological Effects

There is emerging evidence suggesting that these compounds may also exhibit psychopharmacological properties, potentially impacting neurotransmitter systems and offering therapeutic avenues for neuropsychiatric disorders .

Case Studies

A notable study explored the synthesis of a related compound that demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was tested against several cancer lines and showed promising results with varying degrees of potency depending on the specific cell type .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one?

  • Methodological Answer : Synthesis involves multi-step routes starting with the assembly of the triazolopyrimidine core, followed by piperazine coupling and ketone functionalization. Key steps include:
  • Triazolopyrimidine formation : Copper-catalyzed cycloaddition under inert atmospheres (e.g., nitrogen) to ensure regioselectivity .
  • Piperazine coupling : Use of polar aprotic solvents (e.g., DMF) with catalytic bases like K2_2CO3_3 at 80–100°C for 12–24 hours .
  • Propan-1-one introduction : Acylation reactions with propanoyl chloride in dichloromethane, monitored via TLC for intermediate purity .
    Optimization requires adjusting reaction time, solvent polarity, and catalyst loading to maximize yields (typically 60–75%) .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and piperazine ring conformation .
  • HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., unreacted intermediates) .
  • X-ray crystallography (if crystals form): Resolve stereochemical ambiguities in the triazole-pyrimidine core .
    Regular calibration of instruments and comparison with synthetic intermediates are critical for accuracy .

Q. What strategies predict solubility and stability in biological assays?

  • Methodological Answer :
  • Solubility : Use Hansen solubility parameters (HSPs) with solvents like DMSO or ethanol. LogP calculations (estimated ~2.8) suggest moderate lipophilicity, requiring co-solvents (e.g., cyclodextrins) for aqueous assays .
  • Stability : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–37°C). Monitor via UV-Vis spectroscopy for absorbance shifts in the triazole moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced bioactivity?

  • Methodological Answer :
  • Comparative SAR Table :
Functional Group ModificationObserved Bioactivity ChangeReference Compound
4-Fluorophenyl substituentIncreased kinase inhibitionCompound in
Piperazine ring methylationReduced cytotoxicityAnalog in
Propan-1-one chain elongationImproved metabolic stabilityData from
  • Design Approach : Prioritize substitutions on the triazole and pyrimidine rings for target engagement. Use molecular docking to predict interactions with kinases or GPCRs .

Q. What experimental frameworks identify primary biological targets and mechanisms of action?

  • Methodological Answer :
  • Target Deconvolution :

Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

Phosphoproteomics : Treat cancer cell lines (e.g., HeLa) and analyze phosphorylation changes via LC-MS/MS to identify inhibited kinases .

  • Mechanistic Validation :
  • Gene knockout : CRISPR/Cas9-mediated deletion of candidate targets (e.g., EGFR) to assess loss of compound efficacy .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Case Study : Discrepancies in IC50_{50} values between enzyme-based and cell-based assays may arise from off-target effects or differential cell permeability.
  • Resolution Steps :

Dose-response curves : Compare activity in cell-free vs. cell-based systems .

Metabolic profiling : Use LC-MS to detect intracellular metabolite interference .

Orthogonal assays : Validate findings with siRNA knockdown or competitive binding assays .

Q. What computational tools predict binding modes and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations :
  • Software : Schrödinger Suite or AutoDock Vina for docking into homology models of target proteins (e.g., PI3Kγ) .
  • Output : Binding free energy (ΔG) calculations prioritize high-affinity conformations.
  • ADME Prediction :
  • Tools : SwissADME or ADMETlab2.0 estimate bioavailability (%F = ~45%), CYP450 metabolism, and blood-brain barrier penetration .

Q. How can in vitro findings be translated to in vivo models while minimizing toxicity?

  • Methodological Answer :
  • Preclinical Workflow :

Toxicity screening : Ames test for mutagenicity and hERG assay for cardiac risk .

Pharmacokinetics : Administer in murine models (IV and oral routes) to calculate clearance (CL) and volume of distribution (Vd) .

Efficacy testing : Use xenograft models with biomarker analysis (e.g., tumor size reduction linked to target inhibition) .

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